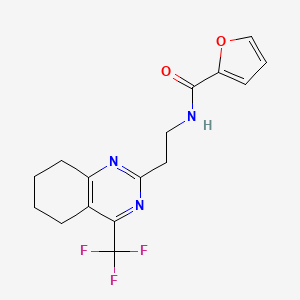
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16F3N3O2 and its molecular weight is 339.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
類似化合物との比較
Quinazoline derivatives without the trifluoromethyl group.
Trifluoromethylated carboxamides lacking the tetrahydroquinazoline structure.
Furan-2-carboxamide derivatives without trifluoromethyl substitution.
生物活性
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a tetrahydroquinazoline ring. This article delves into its biological activity, mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Structural Overview
The compound's chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16F3N3O2 |
| CAS Number | 1421583-45-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell:
- The compound interacts with specific enzymes or receptors.
- It modulates enzymatic activities, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds featuring the tetrahydroquinazoline structure exhibit significant antimicrobial activity. For instance:
- In vitro Studies : The compound showed promising results against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ampicillin and streptomycin .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor:
- DNA Gyrase Inhibition : Similar compounds have demonstrated potent inhibition of DNA gyrase and topoisomerase IV in E. coli, with IC50 values ranging from 0.0033 to 0.046 μg/mL .
Case Studies
- Antibacterial Activity : A study reported that derivatives of tetrahydroquinazoline exhibited enhanced antibacterial potency compared to reference drugs. The presence of the trifluoromethyl group was crucial for improved bioactivity .
- Selectivity in Enzyme Targeting : Compounds structurally related to this compound showed selectivity towards bacterial isoforms of topoisomerases without affecting human counterparts .
Comparative Analysis
To understand the uniqueness of this compound in relation to other compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine | Trifluoromethyl group | Antimicrobial and enzyme inhibition |
| Trifluoromethylated Piperazines | Diverse pharmaceutical applications | Antiviral and anticancer properties |
| N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane | Unique adamantane moiety | Enhanced lipophilicity and biological activity |
特性
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-10-4-1-2-5-11(10)21-13(22-14)7-8-20-15(23)12-6-3-9-24-12/h3,6,9H,1-2,4-5,7-8H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWPJMSMVKZNJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














